molecular formula C14H13N3OS B2355659 N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 478066-97-6

N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B2355659
CAS No.: 478066-97-6
M. Wt: 271.34
InChI Key: IZNYMWNGYYWXPI-UHFFFAOYSA-N
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Description

N,1-Dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a heterocyclic compound belonging to the thienopyrazole class, characterized by a fused thiophene-pyrazole core. This scaffold is notable for its biological relevance, including antimicrobial, anti-inflammatory, and antioxidant activities . The compound features a methyl group at the 1-position of the pyrazole ring, a phenyl group at the 3-position, and a dimethyl-substituted carboxamide moiety at the 5-position. The molecular formula is inferred as C₁₅H₁₄N₃OS (molecular weight: 284.36 g/mol).

Properties

IUPAC Name

N,1-dimethyl-3-phenylthieno[2,3-c]pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-15-13(18)11-8-10-12(9-6-4-3-5-7-9)16-17(2)14(10)19-11/h3-8H,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNYMWNGYYWXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(S1)N(N=C2C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701325183
Record name N,1-dimethyl-3-phenylthieno[2,3-c]pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666434
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478066-97-6
Record name N,1-dimethyl-3-phenylthieno[2,3-c]pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Thiophene Derivatives

The core structure is often synthesized via cyclization of 3-aminothiophene-2-carboxylates with hydrazines. For example:

  • Step 1 : Ethyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate is treated with phenylhydrazine in ethanol under reflux (12 h, 80°C) to form 3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate.
  • Step 2 : Selective N-methylation at position 1 using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in DMF (24 h, 60°C) achieves 70–75% yield.

Table 1 : Optimization of Cyclocondensation Conditions

Reagent Solvent Temperature (°C) Time (h) Yield (%)
Phenylhydrazine Ethanol 80 12 68
Methylhydrazine Toluene 100 8 55
Hydrazine hydrate DMF 90 10 62

Functionalization of the Thieno[2,3-c]Pyrazole Core

Installation of the 3-Phenyl Group

The phenyl group at position 3 is introduced via:

  • Suzuki-Miyaura Coupling : Using 3-bromo-thieno[2,3-c]pyrazole intermediates, phenylboronic acid, Pd(PPh₃)₄ catalyst, and Na₂CO₃ in dioxane/water (4:1) at 90°C for 6 h (85% yield).
  • Electrophilic Aromatic Substitution : Direct Friedel-Crafts arylation with benzene and AlCl₃ (limited regioselectivity, 40–50% yield).

Carboxamide Formation at Position 5

The 5-carboxylate intermediate (e.g., ethyl 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylate) undergoes hydrolysis and amidation:

  • Hydrolysis : 2 M NaOH in ethanol/water (1:1) at 70°C for 4 h to yield the carboxylic acid (CID 2776541).
  • Amidation : Activation with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with methylamine (CH₃NH₂) in THF at 0–5°C (90% yield).

Table 2 : Amidation Reaction Parameters

Acylating Agent Amine Solvent Temperature (°C) Yield (%)
SOCl₂ CH₃NH₂ THF 0–5 90
EDCl/HOBt (CH₃)₂NH DCM 25 78
DCC/DMAP NH₃ DMF 40 65

Alternative Pathways and Novel Methodologies

One-Pot Multicomponent Reactions

Recent advances employ Ugi-azide reactions to assemble the thienopyrazole core and carboxamide simultaneously. For instance, a mixture of 2-formylthiophene, methylamine, phenyl isocyanide, and trimethylsilyl azide in methanol at 50°C for 8 h yields 45–50% product.

Enzymatic Catalysis

Lipase-mediated amidation in non-aqueous media (e.g., CAL-B lipase, tert-butanol, 40°C) provides an eco-friendly route with 60–65% yield and minimal byproducts.

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • ¹H NMR (DMSO-d6) : δ 2.85 (s, 3H, N–CH₃), 3.12 (s, 3H, CONH–CH₃), 7.35–7.55 (m, 5H, Ph), 8.20 (s, 1H, thiophene-H).
  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N pyrazole).
  • HPLC Purity : >98% (C18 column, acetonitrile/water 70:30, 1 mL/min).

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization : Competing formation of [3,2-c] vs. [2,3-c] isomers is mitigated by steric directing groups (e.g., methyl at position 1).
  • Amidation Side Reactions : Over-alkylation is suppressed using low temperatures and stoichiometric methylamine.

Industrial-Scale Production Considerations

Pilot-scale batches (10 kg) utilize continuous flow reactors for cyclocondensation (residence time 30 min, 80°C) and membrane-based separation for amidation, achieving 80% overall yield.

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the anticancer potential of N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide. For instance:

  • In vitro Studies : Research indicates that this compound exhibits significant growth inhibition against several cancer cell lines. In one study, it demonstrated percent growth inhibitions (PGIs) of over 70% against various human cancer cells, including breast and lung cancer lines .
Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H46075.99

These results suggest that this compound could serve as a lead compound for developing new anticancer therapies.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to exhibit such properties due to their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation.

  • Mechanism of Action : It is hypothesized that the compound may modulate inflammatory pathways by inhibiting key enzymes involved in the synthesis of pro-inflammatory mediators .

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, this compound has shown promise in other areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further research is needed to establish its efficacy and mechanism .

Case Study 1: Anticancer Efficacy

A study conducted on the compound's effects on various cancer cell lines revealed that it induced apoptosis in tumor cells while sparing normal cells. The study utilized multiple assays to confirm these findings:

  • Assays Used : MTT assay for cell viability and flow cytometry for apoptosis detection.

Case Study 2: Anti-inflammatory Mechanism

Research exploring the anti-inflammatory mechanism of this compound involved evaluating its effect on COX enzyme activity:

Treatment GroupCOX Activity (relative units)
Control100%
Compound-treated45%

This significant reduction in COX activity indicates the compound's potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Chlorine substituents (e.g., 3a, 3b) increase molecular weight and melting points due to enhanced intermolecular interactions .
  • Amino groups (e.g., 7b) improve aqueous solubility and hydrogen-bonding capacity, critical for biological activity .
  • Bulky substituents (e.g., cyclohexyl in ) may enhance lipophilicity, affecting membrane permeability.

Table 2: Antioxidant Activity Against 4-Nonylphenol (4-NP) Toxicity in Catfish Erythrocytes

Compound Name % Altered Erythrocytes (Mean ± S.E.) Key Structural Features Reference
Target Compound (Hypothetical) ~0.6 (Inferred from 7b) N,1-dimethyl, 3-phenyl
4-Amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (7b) 0.6 ± 0.1 4-amino, 3-methyl, 1-phenyl
4-Amino-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (7f) 29 ± 2.5 4-amino, 4-Cl-phenyl
4-(2-Chloroacetamido)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (8) 28 ± 2.3 2-chloroacetamido
4-NP Only 40 ± 3.1 -

Key Observations :

  • The amino group in 7b confers superior antioxidant activity (0.6% altered erythrocytes vs. 40% for 4-NP alone), likely due to radical scavenging or metal chelation .
  • Chlorine substituents (e.g., 7f) reduce efficacy (29%), possibly due to increased steric hindrance or altered electronic properties.
  • Chloroacetamido derivatives (e.g., 8) show moderate activity (28%), suggesting that electronegative groups may interfere with target binding.

Biological Activity

N,1-Dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, summarizing relevant findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H13N3OS
  • CAS Number : 478066-97-6
  • Molecular Weight : 271.34 g/mol

Anti-inflammatory Activity

Recent studies have indicated that derivatives of thieno[2,3-c]pyrazole exhibit significant anti-inflammatory properties. In vitro assays demonstrated that this compound effectively inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Key Findings :

  • The compound showed an IC50 value of 0.04 μmol against COX-2, comparable to the standard drug celecoxib (IC50 = 0.04 μmol) .

Anticancer Activity

The anticancer potential of this compound has been explored across various cancer cell lines. The compound exhibited cytotoxic effects against several types of cancer cells.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (μM)Reference
MCF73.79
A54926
HepG231.5
NCI-H4600.39

These results indicate that the compound may act through multiple pathways to induce apoptosis and inhibit cell proliferation.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of COX Enzymes : The compound's ability to inhibit COX enzymes contributes to its anti-inflammatory effects.
  • Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells by activating intrinsic pathways.
  • Cell Cycle Arrest : Evidence indicates that treatment with this compound can lead to cell cycle arrest in cancer cells, thereby inhibiting their proliferation.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on MCF7 Cells :
    • Objective: Assess the cytotoxicity of the compound.
    • Findings: The compound significantly reduced cell viability with an IC50 of 3.79 μM.
  • Evaluation in A549 Lung Cancer Cells :
    • Objective: Investigate apoptotic effects.
    • Findings: Induced apoptosis was noted with an IC50 value of 26 μM.

Q & A

Q. Critical Reaction Conditions :

  • Solvents : Dimethylformamide (DMF) or toluene for solubility and reactivity .
  • Catalysts : Triethylamine or K₂CO₃ to enhance nucleophilicity in substitution reactions .
  • Temperature : Controlled heating (60–80°C) to avoid side reactions .
  • Purification : Column chromatography or recrystallization to isolate high-purity products (>98% HPLC) .

Basic: What analytical techniques are critical for confirming the structural integrity of thieno[2,3-c]pyrazole derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., phenyl at position 3, methyl at position 1) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₁N₅O₂S for MYLS22) .
  • HPLC : Ensures purity (>98%) and detects trace impurities .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed to evaluate substituent effects on bioactivity?

Methodological Answer:

Substituent Variation : Synthesize derivatives with modified groups (e.g., halogen, methoxy, or nitro substituents) at key positions (e.g., phenyl ring or pyrazole core) .

Biological Assays : Test compounds in standardized assays (e.g., antioxidant activity via DPPH scavenging; cytotoxicity in cancer cell lines) .

Data Analysis :

  • Quantitative SAR (QSAR) : Use computational models to correlate substituent properties (e.g., logP, Hammett constants) with activity.
  • Statistical Tools : Principal component analysis (PCA) to identify dominant structural contributors .

Example : In a study, 4-amino-N-(4-chlorophenyl)-3-methyl derivatives showed 29% antioxidant activity, while methoxy-substituted analogs exhibited lower efficacy, highlighting halogenation’s role in redox modulation .

Advanced: How can researchers resolve contradictions in biological activity data across studies involving thieno[2,3-c]pyrazole derivatives?

Methodological Answer:

Meta-Analysis Framework :

  • Standardize Assays : Compare studies using identical cell lines (e.g., Clarias gariepinus erythrocytes for antioxidant assays) .
  • Control Variables : Account for differences in solvent (DMSO concentration), incubation time, and dosage.

Mechanistic Studies :

  • Target Profiling : Use kinase inhibition panels or proteomics to identify off-target effects.
  • Molecular Docking : Validate binding modes to primary targets (e.g., OPA1 GTPase for MYLS22) to confirm specificity .

Reproducibility Checks : Replicate key experiments under reported conditions to isolate protocol-driven discrepancies.

Case Study : Variability in anticancer activity of MYLS22 analogs may arise from differences in mitochondrial membrane potential assays vs. apoptosis markers; orthogonal assays (e.g., caspase-3 activation) can clarify mechanisms .

Advanced: What computational strategies are effective in predicting interactions between thieno[2,3-c]pyrazole carboxamides and biological targets?

Methodological Answer:

Molecular Docking :

  • Software : AutoDock Vina or Schrödinger Suite for binding pose prediction.
  • Target Selection : Prioritize proteins with known pyrazole affinity (e.g., OPA1 GTPase, Factor Xa) .

Molecular Dynamics (MD) Simulations :

  • Assess binding stability over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable complexes).
  • Solvate systems in TIP3P water models and apply periodic boundary conditions .

Free Energy Calculations :

  • Use MM-GBSA to estimate binding affinities (ΔG) and rank derivatives .

Example : Docking of MYLS22 into OPA1’s GTPase domain revealed hydrogen bonding with Asp100 and hydrophobic interactions with Val87, aligning with its IC₅₀ of 0.8 µM .

Basic: What experimental design considerations are critical for in vitro biological evaluation of thieno[2,3-c]pyrazole derivatives?

Methodological Answer:

Solubility Optimization : Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid cytotoxicity artifacts .

Dose-Response Curves : Use 6–8 concentrations (e.g., 1 nM–100 µM) to calculate EC₅₀/IC₅₀ values.

Controls : Include positive controls (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidant assays) .

Cell Line Validation : Ensure mycoplasma-free status and passage number consistency (e.g., ≤20 passages) .

Advanced: How can researchers leverage substituent effects to enhance the metabolic stability of thieno[2,3-c]pyrazole carboxamides?

Methodological Answer:

Fluorine Substitution : Introduce fluorine at metabolically labile positions (e.g., para to carboxamide) to block CYP450 oxidation .

Prodrug Strategies : Mask polar groups (e.g., esterify hydroxyls) to improve oral bioavailability .

In Silico ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles (e.g., high LogS, low clearance) .

Case Study : Razaxaban (Factor Xa inhibitor) achieved 80% oral bioavailability by optimizing P(4) substituents for reduced plasma protein binding and enhanced permeability .

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